1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a thiophene ring, a pyrazole ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One possible route could involve:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, and reacting it with an appropriate diketone.
Attachment of the thiophene ring: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the trifluoromethylphenyl group: This step might involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Formation of the urea linkage: This could be done by reacting an isocyanate with an amine derivative of the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon.
Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It might also find applications in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which might affect its reactivity and biological activity.
1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methylphenyl)urea: Has a methyl group instead of a trifluoromethyl group, which could influence its chemical properties.
1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-chlorophenyl)urea: Contains a chlorine atom, which might alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
IUPAC Name |
1-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)13-2-1-3-14(10-13)22-16(25)21-6-8-24-7-4-15(23-24)12-5-9-26-11-12/h1-5,7,9-11H,6,8H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSOGXFSBJWXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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